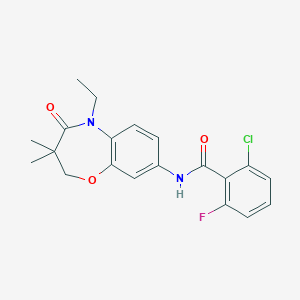

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide

Description

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzamide core, a fluorine atom, and a tetrahydrobenzo[b][1,4]oxazepine ring system, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name |

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClFN2O3/c1-4-24-15-9-8-12(10-16(15)27-11-20(2,3)19(24)26)23-18(25)17-13(21)6-5-7-14(17)22/h5-10H,4,11H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYZHRBFATTWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide typically involves multiple steps, including the formation of the tetrahydrobenzo[b][1,4]oxazepine ring and subsequent functionalization. Common synthetic routes may involve:

Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorine Atom: This can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Chlorination and Amidation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-chlorobenzamide

- 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-bromobenzamide

Uniqueness

The uniqueness of 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the fluorine atom, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets.

Biological Activity

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-6-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that may influence its pharmacological properties. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 390.8 g/mol. The structure is characterized by the presence of a benzoxazepine ring and various substituents that may enhance its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It is hypothesized to inhibit certain enzymes or receptors involved in critical biological pathways. The mechanism of action may include:

- Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways or signaling cascades.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular responses.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells or infected cells.

Biological Activity

Research into the biological activity of this compound has revealed several promising effects:

Antitumor Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

These findings suggest the potential use of this compound as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| C. albicans | 64 |

These results highlight the compound's potential as an antimicrobial agent.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The study indicated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and inhibition of cell proliferation markers such as Ki67 and Bcl-2.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

A robust synthetic route requires selecting reagents that preserve the benzoxazepin core and fluorobenzamide substituents. Multi-step approaches, such as coupling chloro-fluorobenzoyl chloride with a pre-synthesized benzoxazepin amine intermediate, are common. Controlled copolymerization techniques (e.g., optimizing monomer ratios and initiators like ammonium persulfate) can enhance yield and purity . Reaction monitoring via TLC (as in diamine synthesis protocols) ensures intermediate stability .

Q. Which spectroscopic techniques are critical for confirming the structure?

Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular geometry, particularly for the benzoxazepin ring system and substituent orientations . Complement with / NMR to verify proton environments (e.g., ethyl group splitting) and FT-IR for carbonyl (C=O) and amide (N-H) functional groups.

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Conduct accelerated stability studies by exposing the compound to extremes of pH (2–12), temperature (4–60°C), and light. Monitor degradation via HPLC-UV and compare with reference standards. For hygroscopicity, use dynamic vapor sorption (DVS) to quantify moisture uptake.

Q. What analytical methods are suitable for purity assessment?

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard. Validate with mass spectrometry (LC-MS) to detect trace impurities. For quantification, use external calibration curves with ≥95% purity thresholds, avoiding vendors lacking analytical data .

Advanced Research Questions

Q. How can synthesis be optimized using Design of Experiments (DoE)?

Apply DoE to variables like temperature, solvent polarity, and catalyst concentration. For example, a central composite design for flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) can maximize yield while minimizing byproducts . Statistical models (e.g., ANOVA) identify significant factors, reducing trial-and-error inefficiencies.

Q. How to resolve contradictions between crystallographic and solution-phase data?

Discrepancies between X-ray structures (rigid lattice) and NMR data (dynamic solution) may arise from conformational flexibility. Use variable-temperature NMR to probe rotational barriers of the ethyl or dimethyl groups. Molecular dynamics simulations can further reconcile differences .

Q. What computational methods predict pharmacokinetic properties?

Employ density functional theory (DFT) to calculate logP (lipophilicity) and pKa (ionization). Molecular docking against cytochrome P450 isoforms (e.g., CYP3A4) assesses metabolic stability. PubChem-derived descriptors (e.g., topological polar surface area) guide blood-brain barrier permeability predictions .

Q. How to address low yields in the final amide coupling step?

Low yields may stem from steric hindrance at the benzoxazepin-8-yl position. Optimize coupling agents (e.g., HATU vs. EDCI) and activate the carboxylic acid precursor in situ. Alternatively, employ microwave-assisted synthesis to enhance reaction kinetics .

Q. What strategies isolate and characterize trace impurities?

Use preparative HPLC to isolate impurities (>0.1%). Characterize via high-resolution MS and 2D NMR (COSY, HSQC). For structural analogs (e.g., desmethyl byproducts), compare fragmentation patterns with synthetic standards .

Q. How to design SAR studies for this compound’s biological activity?

Synthesize analogs with variations in the chloro-fluoro substitution pattern or benzoxazepin ring substituents. Test in vitro activity against target enzymes (e.g., kinases) and correlate with steric/electronic parameters (Hammett constants). Use QSAR models to prioritize candidates for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.